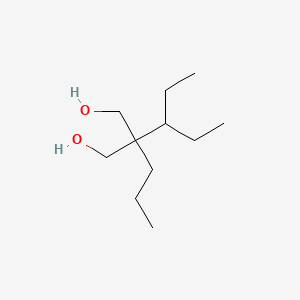
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- is an organic compound with the molecular formula C8H18O2. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 1-ethylpropyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced products. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its diol functionality makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for various enzymes and helps in understanding their mechanisms.
Medicine: Research is being conducted on the potential therapeutic applications of this compound. It may have properties that make it useful in drug development.
Industry: The compound is used in the production of polymers and other materials. Its diol groups can react with diisocyanates to form polyurethanes, which have applications in coatings, adhesives, and foams.
作用机制
The mechanism by which 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl groups can participate in various mechanisms such as nucleophilic substitution or elimination. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- can be compared with other similar compounds such as:
1,3-Propanediol: The parent compound with two hydroxyl groups. It is simpler in structure and has different reactivity.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a methyl group instead of an ethyl group. This slight difference in structure can lead to variations in reactivity and applications.
1,3-Butanediol: Another diol with a different carbon chain length. It has different physical and chemical properties compared to 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl-.
The uniqueness of 1,3-Propanediol, 2-(1-ethylpropyl)-2-propyl- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
属性
CAS 编号 |
25451-08-5 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2-pentan-3-yl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(8-12,9-13)10(5-2)6-3/h10,12-13H,4-9H2,1-3H3 |
InChI 键 |
NPEHUZMVONIBGA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CO)(CO)C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


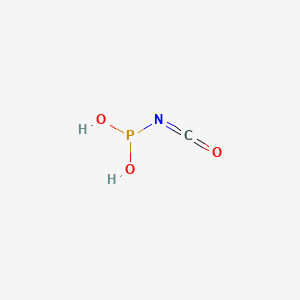

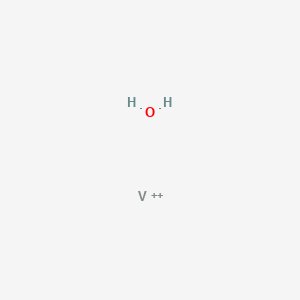
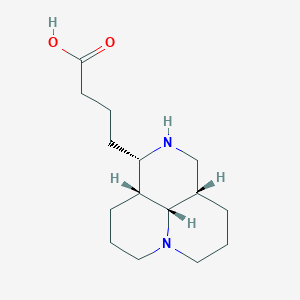
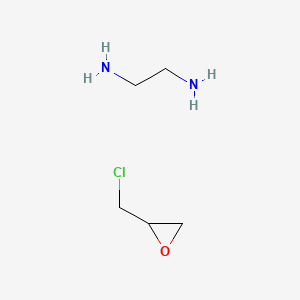
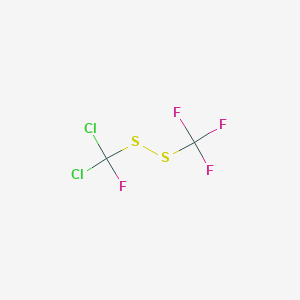

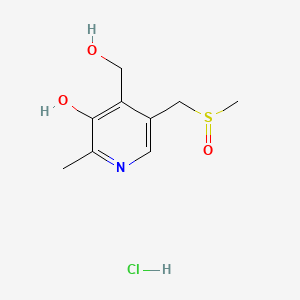
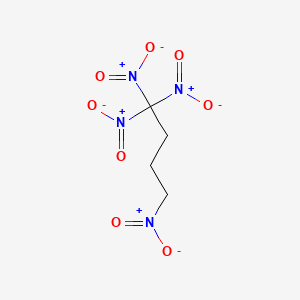
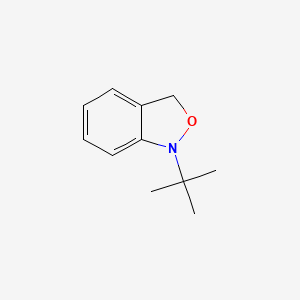
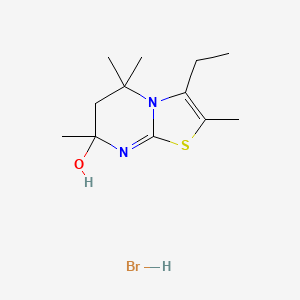
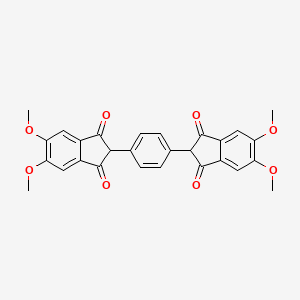

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
